molecular formula C19H17NO4 B14122437 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid

Cat. No.: B14122437
M. Wt: 323.3 g/mol
InChI Key: MCHXCZMMTWJODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group for the amino function in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group, typically using piperidine in an organic solvent.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group, yielding the free amino acid .

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to form the desired peptide chain .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(9H-fluoren-9-ylmethoxy)carbonylamino]isobutyric acid
  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid is unique due to its specific structure, which includes a but-2-enoic acid moiety. This structure provides distinct reactivity and properties compared to other Fmoc-protected amino acids. Its ability to undergo various chemical reactions and its applications in peptide synthesis make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid

InChI

InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

MCHXCZMMTWJODE-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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